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Compound of Interest

3-Borono-5-bromo-2-fluorobenzoic
Compound Name: _
acid

Cat. No.: B1521954

An In-depth Technical Guide on the Physicochemical Properties of 3-Borono-5-bromo-2-
fluorobenzoic acid

Foreword: In the landscape of modern synthetic chemistry, trifunctional aromatic building
blocks are invaluable assets for constructing complex molecular architectures. 3-Borono-5-
bromo-2-fluorobenzoic acid stands out as a premier example, offering a versatile scaffold for
drug discovery and materials science. The strategic placement of a boronic acid, a bromine
atom, and a carboxylic acid on a fluorinated phenyl ring provides three orthogonal points for
chemical modification. This guide offers a comprehensive technical overview of the core
physicochemical properties of this compound, grounded in established analytical
methodologies. It is designed to equip researchers, medicinal chemists, and drug development
professionals with the foundational knowledge required to effectively harness the synthetic
potential of this molecule.

Core Molecular Identity and Attributes

The specific arrangement of substituents on the benzene ring is fundamental to the chemical
behavior of 3-Borono-5-bromo-2-fluorobenzoic acid. The electron-withdrawing effects of the
fluorine and carboxyl groups modulate the Lewis acidity of the boronic acid and influence the
reactivity of the entire molecule.

Table 1: Fundamental Molecular and Chemical Identifiers
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Property Value Source

3-Borono-5-bromo-2-
IUPAC Name ] ) N/A
fluorobenzoic acid

CAS Number 913836-09-4 N/A
Molecular Formula C7HsBBrFOa4 [1]
Molecular Weight 262.83 g/mol [1]
) C1=C(C(=C(C=C1Br)B(O)O)F)
Canonical SMILES N/A
C(=0)0O
RFODFEHCGMALLT-
InChl Key [1]

UHFFFAOYSA-N

Physical and Chemical Properties

A thorough understanding of the physicochemical parameters is critical for designing reaction
conditions, developing purification strategies, and formulating this compound for various
applications.

Appearance and Melting Point

The physical state and melting point are primary indicators of a compound's identity and purity.
For crystalline organic acids, a sharp and defined melting range is expected for high-purity
samples. Analogous compounds, such as 3-bromo-5-fluorobenzoic acid and 5-bromo-2-
fluorobenzoic acid, are typically white to off-white crystalline solids.[2][3]

Table 2: Physical Properties
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Property Value Notes

. i . Based on analogous
Appearance White to off-white solid/powder
structures.[2][3]

Melting points of related
bromo-fluorobenzoic acids

) range from 141-146 °C.[2] The
Data not available; expected

Melting Point additional boronic acid group
>150 °C _ .
may increase this value due to
intermolecular hydrogen

bonding.

Experimental Protocol: Capillary Melting Point Determination This protocol outlines the
standard method for accurately determining the melting range of a solid sample.

o Sample Preparation: Ensure the 3-Borono-5-bromo-2-fluorobenzoic acid sample is
completely dry. Finely crush a small amount into a powder.

o Capillary Loading: Tap the open end of a capillary tube into the powdered sample, packing it

to a height of 2-3 mm.
 Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

e Heating and Observation: Heat rapidly to ~15 °C below the expected melting point, then
reduce the heating rate to 1-2 °C per minute.

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the

temperature at which the last solid particle melts (Tz2). The melting range is T1-T2. The
causality for a slow heating rate near the melting point is to ensure thermal equilibrium
between the sample and the thermometer, yielding an accurate reading.

Solubility Profile

Solubility is a critical parameter for reaction setup, purification, and biological assays. The
presence of both polar (carboxylic acid, boronic acid) and nonpolar (bromofluorophenyl ring)
regions suggests differential solubility across various solvents.
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Table 3: Predicted Solubility Characteristics

Solvent Predicted Solubility

Rationale

Dimethyl Sulfoxide (DMSO) Soluble

A highly polar aprotic solvent
capable of disrupting
intermolecular hydrogen bonds
and solvating the entire

molecule.

Methanol / Ethanol Soluble

Polar protic solvents that can
act as both hydrogen bond
donors and acceptors,

facilitating dissolution.

Slightly Soluble / pH-
Dependent

Water

Solubility is expected to be low
in neutral water but will
increase significantly in basic
solutions (pH > 8) due to the
deprotonation of the acidic
functional groups to form more
soluble carboxylate and

boronate salts.

Dichloromethane (DCM) Sparingly Soluble

A nonpolar solvent with limited
capacity to solvate the highly
polar carboxylic and boronic

acid moieties.

Experimental Workflow: Qualitative Solubility Assessment

Caption: A standard workflow for the qualitative assessment of solubility.

Acidity (pKa)

The molecule possesses two primary acidic centers: the carboxylic acid and the boronic acid.

Their pKa values are critical for understanding the compound's ionization state in different pH

environments, which dictates its behavior in separations, reactions, and biological systems.
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o Carboxylic Acid pKa: The pKa of benzoic acid is ~4.2. The presence of three electron-
withdrawing groups (ortho-F, meta-B(OH)2z, meta-Br) will stabilize the carboxylate conjugate
base, making the carboxylic acid significantly more acidic. The pKa is predicted to be in the
2.5 - 3.5 range. For comparison, the pKa of 3-fluorobenzoic acid is 3.86.[4]

» Boronic Acid pKa: Phenylboronic acids are Lewis acids that ionize to form a tetrahedral
boronate species. The pKa is typically between 8 and 9. The strong electron-withdrawing
nature of the ring will increase the Lewis acidity of the boron atom, likely lowering the pKa
into the 7.5 - 8.5 range.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data are essential for confirming the structural integrity
and purity of 3-Borono-5-bromo-2-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation in solution.

e 1H NMR: The spectrum will show two distinct signals in the aromatic region for the two
protons on the phenyl ring. The acidic protons of the -COOH and -B(OH)2z groups will likely
appear as broad singlets that may be exchangeable with D20.

e 13C NMR: Will display seven unique carbon signals, with those bonded to electronegative
atoms (F, Br, O) appearing at lower field (higher ppm).

e 19F NMR: A single resonance is expected, with its chemical shift and coupling patterns
providing information about its electronic environment.

e 1B NMR: This is a key diagnostic experiment. A single, relatively broad signal between 20-30
ppm is characteristic of a trigonal planar arylboronic acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The presence of
bromine, with its two major isotopes (’°Br and 8Br) in a nearly 1:1 natural abundance, provides
a definitive diagnostic signature. The mass spectrum will show two peaks of almost equal
intensity separated by 2 m/z units (the molecular ion peak [M] and the [M+2] peak).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://en.wikipedia.org/wiki/3-Fluorobenzoic_acid
https://www.benchchem.com/product/b1521954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing purity. A reverse-phase method is most appropriate.
Experimental Protocol: Purity Assessment by RP-HPLC

e System: HPLC with UV-Vis detector.

e Column: C18, 4.6 x 150 mm, 5 pm.

» Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes. The choice of
a gradient is crucial for eluting the compound with a good peak shape and ensuring that any
impurities with different polarities are well-resolved.

e Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm.

e Analysis: The purity is calculated from the peak area percentage of the main component
relative to the total area of all observed peaks.

Analytical Workflow for Compound Verification
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Caption: Integrated analytical workflow for structural and purity verification.

Chemical Reactivity and Stability

o Reactivity: The molecule's utility stems from the differential reactivity of its functional groups.
The boronic acid is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
The bromine atom can participate in other cross-coupling reactions (e.g., Sonogashira,
Buchwald-Hartwig) or undergo metal-halogen exchange. The carboxylic acid can be readily
converted to amides, esters, or other derivatives.

 Stability: Like many boronic acids, this compound can undergo reversible dehydration upon
heating or under vacuum to form a cyclic trimer known as a boroxine. It is best stored in a
cool, dry environment. It is generally stable under standard laboratory conditions.

Conclusion

3-Borono-5-bromo-2-fluorobenzoic acid is a highly functionalized synthetic building block
with a distinct set of physicochemical properties. Its characterization via standard analytical
technigues—including melting point analysis, solubility testing, spectroscopy, and
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chromatography—provides the essential data for its reliable and effective implementation in
complex synthetic campaigns. The insights provided in this guide serve as a foundational
resource for scientists aiming to leverage the unique chemical reactivity of this versatile
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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